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CAS No.: 2306-92-5
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The following table summarizes experimental data for esters with structures and lipophilicity similar to octyl
decanoate, which can help in estimating its behavior. The data is sourced from a study investigating

membrane cholesterol activation [1].

Compound Name Formula (if given) Approximate Potency (uM) Calculated logP (ClogP)

Methyl heptanoate - 1080 2.83[1]

Methyl octanoate - 450 3.36 [1]

These findings indicate that lipophilicity is a major factor influencing a compound's behavior in
membrane systems, with potency generally increasing with ClogP up to a point, then declining for
compounds with long carbon chains (>10 carbons) [1]. Octyl decanoate (C18H3602) has a much longer
carbon chain than the esters listed, suggesting its solubility in DMSO, while likely, must be confirmed

experimentally due to its high molecular weight and lipophilicity.

Experimental Protocol for DMSO Solubility Assessment

For reliable, quantitative results, you can adapt the following robust NMR-based protocol used for fragment-

based screening [2].
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Diagram of the DMSO solubility assessment workflow [2].

Key Materials and Steps [2]:

Sample Preparation: Dissolve the compound powder to prepare a 100 mM stock solution in DMSO-
d6. The solution is shaken vigorously at room temperature, then stored overnight at room
temperature.

Long-Term Storage: Stock solutions can be stored at -20°C for extended periods (months). Before
analysis, thaw and equilibrate them overnight at room temperature.

NMR Analysis: Dilute the stock solution to a target concentration of 1 mM. Perform 1H NMR
experiments at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.

Quantification: Use the ERETIC2 (Electronic Reference to access in vivo Concentrations) software,
based on the PULCON method, by comparing the absolute intensities of the sample spectra to a
reference spectrum of a 1 mM isoleucine solution in DMSO-d6.

Classification: Compounds with a measured concentration = 1000 uM are classified as soluble,
while those below 900 pM are classified as insoluble (a 50 UM experimental error is estimated).

Critical Considerations for Researchers

e DMSO Concentration Matters: Even low concentrations of DMSO (e.g., 0.5%) can interfere with
assays and lead to an underestimation of a compound's true lipophilicity (logD) [3]. The NMR method
above is designed to work with high DMSO concentration stocks but requires dilution for
measurement.

No Direct Substitution: Avoid using common solvents like acetone or ethanol to pre-dissolve a
compound before adding DMSO, as this can introduce significant experimental artifacts [3].
Prediction Model Availability: A publicly available computational model exists to predict DMSO
solubility for fragment-like compounds, which may be useful for preliminary screening [2].
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solubility-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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